![molecular formula C28H28N2O2 B14312128 2,2'-Bis[2-(benzyloxy)ethyl]-4,4'-bipyridine CAS No. 114546-92-8](/img/structure/B14312128.png)
2,2'-Bis[2-(benzyloxy)ethyl]-4,4'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bis[2-(benzyloxy)ethyl]-4,4’-bipyridine is an organic compound that belongs to the class of bipyridines. Bipyridines are known for their ability to form complexes with various metals, making them valuable in coordination chemistry. This particular compound features two benzyloxyethyl groups attached to the bipyridine core, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis[2-(benzyloxy)ethyl]-4,4’-bipyridine typically involves the reaction of 4,4’-bipyridine with 2-(benzyloxy)ethyl halides under basic conditions. A common method includes:
Starting Materials: 4,4’-bipyridine and 2-(benzyloxy)ethyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2,2’-Bis[2-(benzyloxy)ethyl]-4,4’-bipyridine can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bipyridine core can be reduced to form dihydrobipyridine derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Benzyloxy groups are converted to benzaldehyde or benzoic acid.
Reduction: Formation of dihydrobipyridine derivatives.
Substitution: Introduction of new functional groups in place of benzyloxy groups.
Scientific Research Applications
2,2’-Bis[2-(benzyloxy)ethyl]-4,4’-bipyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: Investigated for its potential interactions with biological molecules and its ability to modulate biological pathways.
Medicine: Explored for its potential therapeutic properties, including its ability to act as a drug delivery agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2,2’-Bis[2-(benzyloxy)ethyl]-4,4’-bipyridine exerts its effects depends on its application:
Coordination Chemistry: Acts as a bidentate ligand, coordinating with metal centers through the nitrogen atoms of the bipyridine core.
Biological Interactions: May interact with proteins or nucleic acids, influencing their function through non-covalent interactions.
Catalysis: Forms metal complexes that can catalyze various chemical reactions by providing an active site for substrate binding and transformation.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Lacks the benzyloxyethyl groups, making it less sterically hindered and more flexible in forming metal complexes.
4,4’-Bipyridine: Similar to 2,2’-bipyridine but with different substitution patterns, affecting its coordination behavior.
2,2’-Bis(2-pyridyl)ethane: Contains ethane linkers instead of benzyloxyethyl groups, influencing its electronic properties and reactivity.
Uniqueness
2,2’-Bis[2-(benzyloxy)ethyl]-4,4’-bipyridine is unique due to the presence of benzyloxyethyl groups, which can enhance its solubility in organic solvents and provide additional sites for chemical modification. This makes it a versatile compound for various applications in coordination chemistry, materials science, and beyond.
Properties
CAS No. |
114546-92-8 |
|---|---|
Molecular Formula |
C28H28N2O2 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-(2-phenylmethoxyethyl)-4-[2-(2-phenylmethoxyethyl)pyridin-4-yl]pyridine |
InChI |
InChI=1S/C28H28N2O2/c1-3-7-23(8-4-1)21-31-17-13-27-19-25(11-15-29-27)26-12-16-30-28(20-26)14-18-32-22-24-9-5-2-6-10-24/h1-12,15-16,19-20H,13-14,17-18,21-22H2 |
InChI Key |
YXIDGUPJTIPCOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCC2=NC=CC(=C2)C3=CC(=NC=C3)CCOCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


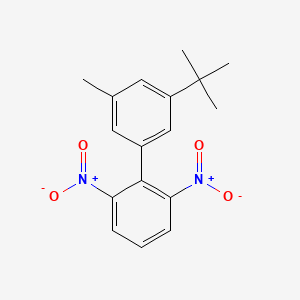

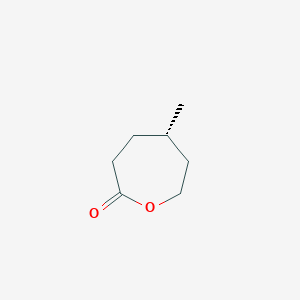
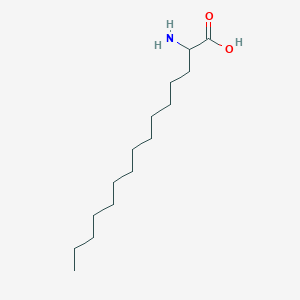
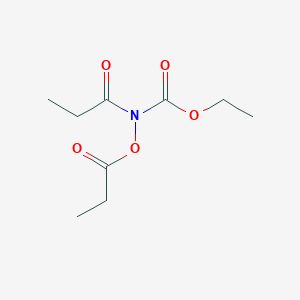
![Methyl 3-[(E)-(diphenylphosphoryl)diazenyl]but-2-enoate](/img/structure/B14312072.png)

![4-[(E)-(4-Chlorophenyl)diazenyl]-5-methoxy-3-methyl-1,2-oxazole](/img/structure/B14312095.png)
![2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol](/img/structure/B14312104.png)
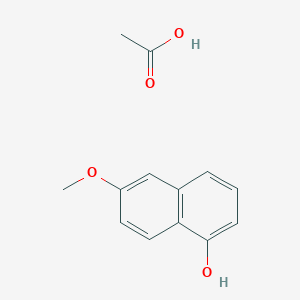
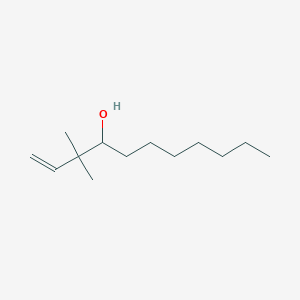
![16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14312117.png)

![2,2,2-Trifluoro-N,N-dimethyl-1-[(trimethylsilyl)oxy]ethan-1-amine](/img/structure/B14312143.png)
